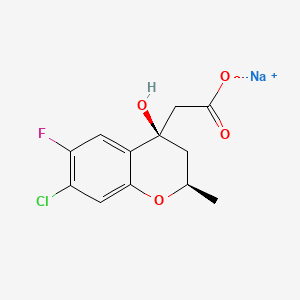

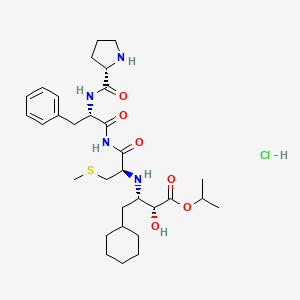

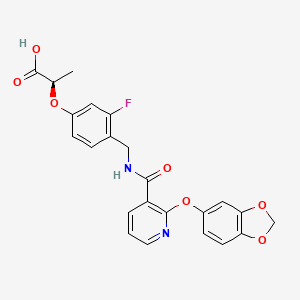

3-((3,4-ジヒドロイソキノリン-2(1H)-イル)スルホニル)安息香酸

概要

説明

AKR1C3-IN-1 is a potent and highly selective inhibitor of the enzyme aldo-keto reductase family 1 member C3 (AKR1C3). This enzyme plays a crucial role in the metabolism of steroids, including the conversion of weak androgens to potent androgens, and is implicated in various cancers, particularly prostate cancer .

科学的研究の応用

AKR1C3-IN-1 has several scientific research applications, including:

Chemistry: Used as a tool compound to study the enzyme’s role in steroid metabolism.

Biology: Helps in understanding the enzyme’s function in various biological processes.

Medicine: Investigated for its potential in treating cancers, particularly prostate cancer, by inhibiting the enzyme’s activity.

Industry: Used in the development of new therapeutic agents targeting AKR1C3.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause an allergic skin reaction (H317) and serious eye irritation (H319) . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

作用機序

AKR1C3-IN-1 exerts its effects by binding to the active site of the enzyme AKR1C3, thereby inhibiting its activity. This inhibition prevents the conversion of weak androgens to potent androgens, which is crucial in the progression of certain cancers. The molecular targets involved include the androgen receptor signaling pathway, which is reactivated in castration-resistant prostate cancer .

生化学分析

Biochemical Properties

The compound interacts with the enzyme AKR1C3, which is part of the aldo/keto reductase superfamily . These enzymes catalyze the conversion of aldehydes and ketones to their corresponding alcohols by utilizing NADH and/or NADPH as cofactors . AKR1C3, in particular, has been found to have the highest catalytic efficiency in converting delta4-androstenedione to testosterone .

Cellular Effects

3-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid has been shown to have significant effects on cancer cells. Elevated levels of AKR1C3, which this compound inhibits, have been correlated with increased cancer cell growth, proliferation, migration, and metastasis . Inhibiting AKR1C3 with this compound has proven effective in halting carcinoma progression .

Molecular Mechanism

The molecular mechanism of action of 3-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid involves its interaction with the enzyme AKR1C3. Crystal structure studies have shown that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of AKR1C3-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to enhance selectivity and potency. Common reagents used in these reactions include organic solvents like dimethyl sulfoxide (DMSO), catalysts, and various acids and bases .

Industrial Production Methods

Industrial production of AKR1C3-IN-1 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors, continuous flow systems, and stringent quality control measures to maintain consistency and efficiency .

化学反応の分析

Types of Reactions

AKR1C3-IN-1 undergoes several types of chemical reactions, including:

Oxidation: Conversion of alcohols to ketones or aldehydes.

Reduction: Conversion of ketones or aldehydes to alcohols.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure optimal reaction rates and product formation .

Major Products Formed

The major products formed from these reactions include various steroid derivatives, which are crucial for studying the enzyme’s role in steroid metabolism and its implications in cancer .

類似化合物との比較

AKR1C3-IN-1 is compared with other similar compounds, such as Stylopine and various indomethacin analogues. These compounds also inhibit AKR1C3 but differ in their selectivity and potency. AKR1C3-IN-1 is unique due to its high selectivity and potency, making it a promising candidate for therapeutic development .

List of Similar Compounds

- Stylopine

- Indomethacin analogues

- Non-steroidal anti-inflammatory drugs (NSAIDs)

- Flavonoids

- Cyclopentanes

特性

IUPAC Name |

3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4S/c18-16(19)13-6-3-7-15(10-13)22(20,21)17-9-8-12-4-1-2-5-14(12)11-17/h1-7,10H,8-9,11H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGVIUMKHTXKKOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351900 | |

| Record name | 3-(3,4-Dihydro-1H-isoquinoline-2-sulfonyl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643309 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

327092-81-9 | |

| Record name | 3-(3,4-Dihydro-1H-isoquinoline-2-sulfonyl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid a promising lead compound for AKR1C3 inhibition?

A1: This compound exhibits potent inhibitory activity against AKR1C3 in the low nanomolar range []. Importantly, it displays high selectivity for AKR1C3, demonstrating a 1500-fold preference over other isoforms []. This selectivity makes it an attractive starting point for drug development, as it could minimize potential side effects arising from off-target interactions.

Q2: How does 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid interact with AKR1C3 at the molecular level?

A2: Crystal structure studies have revealed the specific interactions responsible for its inhibitory activity []. The carboxylate group of the compound occupies the oxyanion hole within the enzyme's active site. Simultaneously, the sulfonamide moiety adopts a specific conformation that allows the dihydroisoquinoline ring to bind within an adjacent hydrophobic pocket []. This dual-site binding contributes significantly to the compound's potency and selectivity.

Q3: What structural modifications of 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid were explored, and how did they impact its inhibitory activity?

A3: Structure-activity relationship (SAR) studies investigated various modifications to the parent compound []. These studies highlighted the importance of the carboxylate group's position for potent inhibition, although bioisosteric replacements like acid isosteres and amides were tolerated []. Interestingly, incorporating small substituents on the dihydroisoquinoline ring further enhanced inhibitory potency []. A series of "reverse sulfonamides" revealed a 12-fold preference for the R stereoisomer in terms of activity []. These findings provide valuable insights for optimizing this class of inhibitors for improved potency and selectivity.

Q4: Beyond direct enzyme inhibition, did 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid demonstrate cellular activity?

A4: Yes, the compound effectively inhibited AKR1C3 activity in a cellular context. Researchers measured this inhibition by monitoring the compound's ability to block AKR1C3-mediated metabolism of a known dinitrobenzamide substrate []. While a general correlation existed between enzyme and cellular activity, amide analogs surprisingly displayed greater efficacy in the cellular assay compared to their predicted activity based solely on enzyme inhibition data []. This discrepancy underscores the importance of evaluating compounds in cellular systems to gain a more comprehensive understanding of their overall efficacy and potential for therapeutic development.

Q5: Why is understanding the induction of AKR1C1 relevant in the context of PAH metabolism and carcinogenesis?

A5: Research indicates that exposure to polycyclic aromatic hydrocarbons (PAHs) can lead to the induction of AKR1C1 []. This enzyme converts PAH trans-dihydrodiols (proximate carcinogens) into reactive and redox-active ortho-quinones []. The concern arises because these ortho-quinones can generate reactive oxygen species (ROS), which have been implicated in both tumor initiation and promotion []. Therefore, the induction of AKR1C1 by PAHs could potentially create a vicious cycle, amplifying ROS production and thereby contributing to PAH carcinogenesis [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B1669553.png)

![2-[[6-amino-2-[[[4-cyclohexyl-2-hydroxy-3-[[3-(4H-imidazol-4-yl)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoyl]amino]butyl]-propan-2-ylcarbamoyl]amino]hexanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1669560.png)

![(2S)-2-[[(2S)-6-amino-2-[[(4S,5S)-6-cyclohexyl-4-hydroxy-5-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoyl]amino]-2-(2-methylpropyl)hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1669561.png)

![6-[(5-Chloro-3-methyl-1-benzofuran-2-YL)sulfonyl]pyridazin-3(2H)-one](/img/structure/B1669563.png)

![1-Cyclopropyl-6-fluoro-7-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-4-oxoquinoline-3-carboxylic acid](/img/structure/B1669564.png)